molecular formula C9H19ClN2O B1464793 N-Propyl-2-piperidinecarboxamide hydrochloride CAS No. 444992-97-6

N-Propyl-2-piperidinecarboxamide hydrochloride

Cat. No. B1464793
CAS RN: 444992-97-6
M. Wt: 206.71 g/mol
InChI Key: RHXRYOOOHONYDT-UHFFFAOYSA-N
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Description

N-Propyl-2-piperidinecarboxamide hydrochloride , also known by its chemical formula C9H18N2O·HCl , is a compound with a molecular weight of 206.72 g/mol . It falls under the category of piperidine derivatives . The IUPAC name for this compound is N-propylpiperidine-2-carboxamide hydrochloride .


Synthesis Analysis

The synthesis of N-Propyl-2-piperidinecarboxamide hydrochloride involves the reaction of propylamine with 2-piperidinecarboxylic acid . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. The overall synthetic pathway ensures the introduction of the propyl group onto the piperidine ring .


Molecular Structure Analysis

The molecular structure of N-Propyl-2-piperidinecarboxamide hydrochloride consists of a piperidine ring with a propyl group attached to the nitrogen atom. The hydrochloride salt forms due to the presence of the chloride ion. The three-dimensional arrangement of atoms in this compound plays a crucial role in its biological activity .


Chemical Reactions Analysis

N-Propyl-2-piperidinecarboxamide hydrochloride can participate in various chemical reactions, including hydrolysis , alkylation , and acylation . These reactions can modify its structure and influence its pharmacological properties .

Safety and Hazards

Future Directions

Further research should focus on understanding its biological activity, potential therapeutic applications, and safety profile .

properties

IUPAC Name

N-propylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-2-6-11-9(12)8-5-3-4-7-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXRYOOOHONYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propyl-2-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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